4-Benzyloxy-benzaldehyde oxime chemical structure and properties
4-Benzyloxy-benzaldehyde oxime chemical structure and properties
An In-depth Technical Guide to 4-Benzyloxy-benzaldehyde Oxime for Advanced Research
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 4-Benzyloxy-benzaldehyde oxime (CAS No: 76193-67-4), a key chemical intermediate. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's structural characteristics, physicochemical properties, synthesis, and critical applications, grounding all information in established scientific literature and validated protocols.
Core Chemical Identity and Structure
4-Benzyloxy-benzaldehyde oxime is an organic compound featuring a benzyloxy group substituting a benzaldehyde oxime core. This structure serves as a versatile scaffold in organic synthesis.
The molecular structure consists of a phenyl ring connected to an oxime group (-CH=NOH) at position 1 and a benzyloxy group (-O-CH₂-C₆H₅) at position 4. The presence of the oxime functional group allows for geometric isomerism (E and Z), though the E-isomer is typically more stable and prevalent.
Molecular Structure:
Key Identifiers:
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IUPAC Name : (E)-[4-(benzyloxy)phenyl]methanal oxime
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Synonyms : 4-(Phenylmethoxy)benzaldehyde oxime, p-(Benzyloxy)benzaldehyde oxime
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CAS Number : 76193-67-4[1]
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Molecular Formula : C₁₄H₁₃NO₂[1]
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InChI Key : SLNVTNZIMUJWQW-XNTDXEJSSA-N[2]
Physicochemical and Spectroscopic Properties
The properties of 4-Benzyloxy-benzaldehyde oxime make it suitable for various synthetic applications. It is a solid at room temperature and requires careful handling due to its potential as an irritant.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| Physical State | White to light yellow powder/crystal | |
| Melting Point | 71-75 °C | |
| Boiling Point | 197 - 199 °C @ 11 mmHg (for precursor aldehyde) | [3] |
| Solubility | Insoluble in water. Soluble in solvents like DMSO. | [2][3] |
| Stability | Stable under normal conditions. Air sensitive. | [3] |
Spectroscopic Profile
The structural integrity of 4-Benzyloxy-benzaldehyde oxime is typically confirmed using a combination of spectroscopic techniques.
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¹H Nuclear Magnetic Resonance (NMR) : The ¹H NMR spectrum provides distinct signals confirming the molecular structure. In a typical spectrum recorded in DMSO-d₆, characteristic peaks include a singlet for the oxime proton (-OH) at high ppm, a singlet for the imine proton (-CH=N-), signals for the aromatic protons of both phenyl rings, and a characteristic singlet for the benzylic methylene protons (-O-CH₂-).[2]
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Infrared (IR) Spectroscopy : The IR spectrum would show characteristic absorption bands. Key peaks would include a broad band for the O-H stretch of the oxime group (around 3300-3200 cm⁻¹), C=N stretching of the imine (around 1650 cm⁻¹), and C-O stretching for the ether linkage (around 1250-1050 cm⁻¹).
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Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound. The molecular ion peak [M]⁺ would be observed at m/z 227.26, corresponding to the molecular formula C₁₄H₁₃NO₂.[1] A prominent fragment often observed for benzyloxy compounds is the tropylium ion at m/z 91.[4]
Synthesis and Reactivity
Synthetic Pathway: Oximation of 4-Benzyloxybenzaldehyde
The most direct and common synthesis of 4-Benzyloxy-benzaldehyde oxime involves the reaction of its parent aldehyde, 4-Benzyloxybenzaldehyde, with hydroxylamine. This is a nucleophilic addition-elimination reaction at the carbonyl carbon.
The causality behind this choice is straightforward: 4-Benzyloxybenzaldehyde is a readily available starting material, often synthesized via Williamson ether synthesis from 4-hydroxybenzaldehyde and benzyl bromide.[5][6] The subsequent oximation is a high-yielding and well-established transformation.[7][8]
Caption: Synthetic workflow for 4-Benzyloxy-benzaldehyde oxime.
Detailed Experimental Protocol
This protocol is a self-validating system designed for high purity and yield.
Objective: To synthesize 4-Benzyloxy-benzaldehyde oxime from 4-Benzyloxybenzaldehyde.
Materials:
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4-Benzyloxybenzaldehyde (1 equivalent)
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Hydroxylamine hydrochloride (1.2 equivalents)
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Sodium hydroxide (1.2 equivalents)
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Ethanol
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Deionized water
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Diethyl ether or Ethyl acetate for extraction
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Anhydrous sodium sulfate or magnesium sulfate for drying
Procedure:
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Dissolution: In a round-bottom flask, dissolve 4-Benzyloxybenzaldehyde in ethanol.
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Reagent Preparation: In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride and sodium hydroxide. Add the base portion-wise to the hydroxylamine solution with cooling, as the dissolution can be exothermic.
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Reaction: Add the hydroxylamine solution to the stirred solution of the aldehyde at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). A mild exotherm may be observed.
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Precipitation & Isolation: Upon completion, the reaction mixture is often cooled in an ice bath to precipitate the product. Alternatively, the solvent can be partially removed under reduced pressure, and the residue poured into cold water to induce precipitation.
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Workup: The solid product is collected by vacuum filtration and washed with cold water. If the product does not precipitate cleanly, an aqueous workup is performed. The mixture is diluted with water and extracted with a suitable organic solvent (e.g., diethyl ether).
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Drying: The combined organic layers are dried over an anhydrous drying agent like sodium sulfate.
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Purification: The solvent is removed in vacuo to yield the crude product. Recrystallization from a suitable solvent system (e.g., ethanol/water) affords the purified 4-Benzyloxy-benzaldehyde oxime.
Chemical Reactivity
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Hydrolysis: The oxime can be hydrolyzed back to the parent aldehyde, 4-benzyloxybenzaldehyde, under acidic conditions.[7]
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Beckmann Rearrangement: In the presence of an acid catalyst (like PCl₅, H₂SO₄), the oxime can undergo a Beckmann rearrangement to form the corresponding amide, 4-(benzyloxy)benzamide.
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Dehydration: Dehydration of the oxime yields the corresponding nitrile, 4-(benzyloxy)benzonitrile.[7]
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Reduction: The oxime can be reduced to form the corresponding hydroxylamine or primary amine, depending on the reducing agent used.
Applications in Research and Drug Development
4-Benzyloxy-benzaldehyde oxime is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial building block in the synthesis of complex, biologically active molecules.[9][10]
Intermediate for Anti-HIV Agents
The parent aldehyde, 4-benzyloxybenzaldehyde, has been documented as a key intermediate in the synthesis of phenylethylthiazolylthiourea (PETT) analogues, which are investigated for their anti-HIV activity as non-nucleoside reverse transcriptase inhibitors (NNRTIs).[5][6] The oxime derivative provides a reactive handle for further chemical elaboration into such target compounds.
Scaffold for Aldose Reductase Inhibitors
Recent research has focused on O-benzyl oxime derivatives as dual-acting agents that target both aldose reductase (ALR2) and oxidative stress.[11][12] ALR2 is a key enzyme in the polyol pathway, which is implicated in the long-term complications of diabetes. Inhibiting this enzyme while simultaneously combating oxidative stress is a promising therapeutic strategy.[11] The 4-benzyloxy-benzaldehyde oxime scaffold is an integral part of this molecular design, where the oxime and benzyloxy moieties can be modified to optimize potency and antioxidant capacity.[12]
Caption: Role of the oxime as a precursor in drug discovery.
Broader Significance of Oximes in Medicinal Chemistry
The oxime functional group is a privileged motif in medicinal chemistry. Oxime-containing compounds exhibit a wide range of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and antioxidant properties.[13] Furthermore, certain oximes are renowned for their use as reactivators of acetylcholinesterase (AChE) inhibited by organophosphate nerve agents.[13]
Safety, Handling, and Storage
As a laboratory chemical, 4-Benzyloxy-benzaldehyde oxime and its precursors require careful handling to ensure personnel safety.
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Hazard Identification : The parent compound, benzaldehyde oxime, is known to cause skin and serious eye irritation and may cause respiratory irritation.[14] Similar precautions should be taken with its derivatives.
-
Handling : Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust.[3][15]
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Storage : Store in a cool, dry, well-ventilated place in a tightly sealed container.[3] Some sources recommend storing under an inert gas as the compound may be air-sensitive.
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Incompatible Materials : Keep away from strong oxidizing agents.[3]
Conclusion
4-Benzyloxy-benzaldehyde oxime is a valuable synthetic intermediate with a well-defined chemical profile. Its straightforward synthesis from readily available precursors and its versatile reactivity make it an important building block for medicinal chemists. Its demonstrated utility in the development of novel therapeutics, particularly for targeting diabetic complications and viral diseases, underscores its significance in the field of drug discovery. Adherence to established protocols for its synthesis and handling is paramount for achieving reliable scientific outcomes and ensuring laboratory safety.
References
-
4-(BENZYLOXY)BENZALDEHYDE | CAS 4397-53-9 . Matrix Fine Chemicals. [Link]
-
Benzaldehyde oxime . Wikipedia. [Link]
-
FDA-Approved Oximes and Their Significance in Medicinal Chemistry . MDPI. [Link]
-
4-(Benzyloxy)benzaldehyde . National Center for Biotechnology Information. [Link]
-
Electrochemical Tandem Synthesis of Oximes from Alcohols . Royal Society of Chemistry. [Link]
-
Benzaldehyde, 4-hydroxy-, oxime . NIST WebBook. [Link]
-
Nature-Inspired O-Benzyl Oxime-Based Derivatives as New Dual-Acting Agents Targeting Aldose Reductase and Oxidative Stress . National Center for Biotechnology Information. [Link]
-
4-(Benzyloxy)benzaldehyde . ResearchGate. [Link]
-
The Role of Benzaldehyde Oxime in Modern Pharmaceutical Synthesis . NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Preparation of benzaldoxime . PrepChem.com. [Link]
-
A Convenient Route to Large-Scale Chemical Synthesis of p-Hydroxyphenylacetaldehyde Oxime . ACS Omega. [Link]
-
How is the equation between benzaldehyde and hydroxylamine determined? . Quora. [Link]
-
¹H NMR (300 MHz, DMSO-d6) of 4-methoxybenzaldehyde oxime (21) . ResearchGate. [Link]
-
Benzaldehyde, oxime . NIST WebBook. [Link]
-
Nature-Inspired O-Benzyl Oxime-Based Derivatives as New Dual-Acting Agents . MDPI. [Link]
-
4-(benzyloxy)benzaldehyde oxime - ¹H NMR Spectrum . SpectraBase. [Link]
Sources
- 1. 4-Benzyloxy-benzaldehyde oxime | CAS 76193-67-4 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. fishersci.com [fishersci.com]
- 4. 4-Benzyloxybenzaldehyde(4397-53-9) 1H NMR spectrum [chemicalbook.com]
- 5. 4-(Benzyloxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Benzaldehyde oxime - Wikipedia [en.wikipedia.org]
- 8. prepchem.com [prepchem.com]
- 9. chemscene.com [chemscene.com]
- 10. nbinno.com [nbinno.com]
- 11. Nature-Inspired O-Benzyl Oxime-Based Derivatives as New Dual-Acting Agents Targeting Aldose Reductase and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
